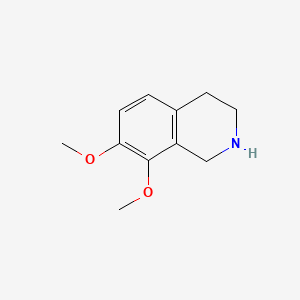
2-(Chloromethyl)oxirane;2-(2-hydroxyethoxy)ethanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Chloromethyl)oxirane;2-(2-hydroxyethoxy)ethanol, is a polymeric compound formed by the reaction of diethylene glycol and 1-chloro-2,3-epoxypropane. This compound is commonly used in the production of various industrial materials, including plastics and resins. It is known for its versatility and effectiveness in enhancing the properties of the materials it is incorporated into .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of diethylene glycol, polymer with 1-chloro-2,3-epoxypropane, typically involves the polymerization of diethylene glycol with 1-chloro-2,3-epoxypropane under controlled conditions. The reaction is usually carried out in the presence of a catalyst to facilitate the polymerization process. The reaction conditions, such as temperature and pressure, are carefully controlled to ensure the desired molecular weight and properties of the polymer .
Industrial Production Methods
In industrial settings, the production of this polymer involves large-scale polymerization reactors where diethylene glycol and 1-chloro-2,3-epoxypropane are mixed and reacted. The process is optimized for efficiency and consistency, ensuring that the final product meets the required specifications for its intended applications .
Analyse Chemischer Reaktionen
Types of Reactions
2-(Chloromethyl)oxirane;2-(2-hydroxyethoxy)ethanol, undergoes various chemical reactions, including:
Oxidation: The polymer can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can modify the polymer’s properties by altering its chemical structure.
Substitution: The polymer can undergo substitution reactions where certain functional groups are replaced with others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired outcome, but they typically involve controlled temperatures and the use of solvents to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of hydroxylated derivatives, while reduction can produce deoxygenated products.
Wissenschaftliche Forschungsanwendungen
2-(Chloromethyl)oxirane;2-(2-hydroxyethoxy)ethanol, has a wide range of scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various chemical compounds and materials.
Biology: The polymer is utilized in the development of biomaterials and drug delivery systems.
Medicine: It is investigated for its potential use in medical devices and therapeutic applications.
Wirkmechanismus
The mechanism of action of diethylene glycol, polymer with 1-chloro-2,3-epoxypropane, involves its interaction with various molecular targets and pathways. The polymer can form cross-links with other molecules, enhancing the mechanical strength and stability of the materials it is incorporated into. Additionally, its chemical structure allows it to interact with different functional groups, facilitating various chemical reactions and modifications .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Epichlorohydrin: A precursor used in the synthesis of diethylene glycol, polymer with 1-chloro-2,3-epoxypropane, known for its use in the production of epoxy resins.
Polyethylene glycol: A polymer with similar applications but different chemical properties and uses.
Polypropylene glycol: Another polymer used in industrial applications, differing in its chemical structure and properties.
Uniqueness
2-(Chloromethyl)oxirane;2-(2-hydroxyethoxy)ethanol, is unique due to its specific chemical structure, which imparts distinct properties such as high chemical resistance, mechanical strength, and versatility in various applications. Its ability to undergo a wide range of chemical reactions and form stable products makes it a valuable compound in both research and industrial settings .
Eigenschaften
Molekularformel |
C7H15ClO4 |
|---|---|
Molekulargewicht |
198.64 g/mol |
IUPAC-Name |
2-(chloromethyl)oxirane;2-(2-hydroxyethoxy)ethanol |
InChI |
InChI=1S/C4H10O3.C3H5ClO/c5-1-3-7-4-2-6;4-1-3-2-5-3/h5-6H,1-4H2;3H,1-2H2 |
InChI-Schlüssel |
PXBFWUNYOGTZGI-UHFFFAOYSA-N |
SMILES |
C1C(O1)CCl.C(COCCO)O |
Kanonische SMILES |
C1C(O1)CCl.C(COCCO)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![7-[2-(3-Hydroxyoct-1-enyl)-5-oxocyclopent-3-en-1-yl]heptanoic acid](/img/structure/B1633274.png)

![thieno[3,2-f][1]benzothiole](/img/structure/B1633290.png)

![Pyrrolidine, 1-[3-(4-methoxyphenyl)-1-oxopropyl]-](/img/structure/B1633297.png)
![5-Nitro-2-(thiophen-2-yl)-1H-benzo[d]imidazole](/img/structure/B1633298.png)
![2,6-Bis(Chloranyl)-4-[(4-Hydroxyphenyl)amino]phenol](/img/structure/B1633301.png)
